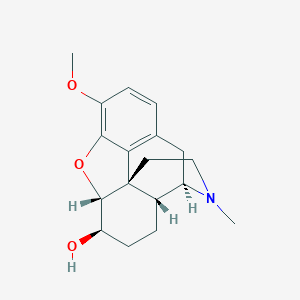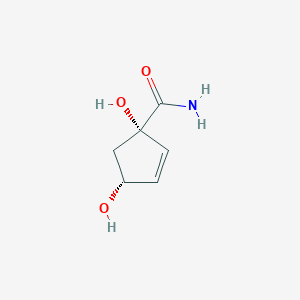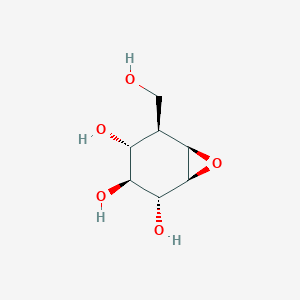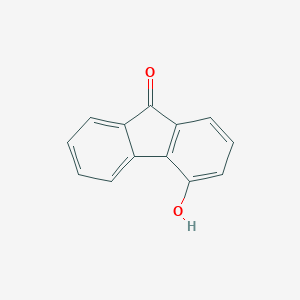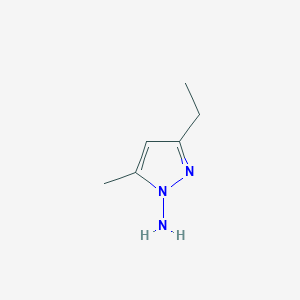
3-Ethyl-5-methyl-1H-pyrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methyl-1H-pyrazol-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EMPA and has a molecular formula of C6H10N2. In
Scientific Research Applications
EMPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, EMPA has been shown to exhibit anticancer, antifungal, and antibacterial properties. In materials science, EMPA has been used as a building block for the synthesis of new materials such as metal-organic frameworks. In agricultural chemistry, EMPA has been used as a plant growth regulator.
Mechanism of Action
The mechanism of action of EMPA is not fully understood. However, studies have shown that EMPA inhibits the activity of enzymes such as tyrosinase and chitinase, which are involved in the growth and proliferation of cancer cells and fungi. EMPA has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and physiological effects:
EMPA has been shown to have both biochemical and physiological effects. Biochemically, EMPA has been shown to inhibit the activity of enzymes such as tyrosinase and chitinase. Physiologically, EMPA has been shown to exhibit anticancer, antifungal, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using EMPA in lab experiments is its ease of synthesis. EMPA can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its versatility in terms of its potential applications in various fields. However, one limitation of using EMPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on EMPA. One direction is to further explore its potential applications in medicinal chemistry, materials science, and agricultural chemistry. Another direction is to investigate the mechanism of action of EMPA in more detail. Additionally, research can be focused on improving the solubility of EMPA in water to make it more practical for use in lab experiments.
Synthesis Methods
The synthesis of EMPA involves the reaction of 3-methyl-1H-pyrazole with ethylamine in the presence of a catalyst such as copper (II) chloride. This reaction leads to the formation of EMPA as a yellow solid. The purity of the compound can be increased by recrystallization using solvents such as ethanol.
properties
CAS RN |
135634-94-5 |
|---|---|
Product Name |
3-Ethyl-5-methyl-1H-pyrazol-1-amine |
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-ethyl-5-methylpyrazol-1-amine |
InChI |
InChI=1S/C6H11N3/c1-3-6-4-5(2)9(7)8-6/h4H,3,7H2,1-2H3 |
InChI Key |
DLTNGWPGEQAGDP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1)C)N |
Canonical SMILES |
CCC1=NN(C(=C1)C)N |
synonyms |
1H-Pyrazol-1-amine,3-ethyl-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)


![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
